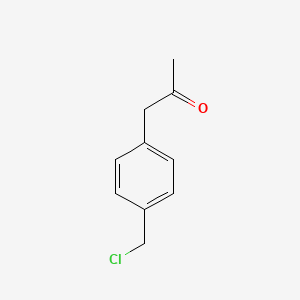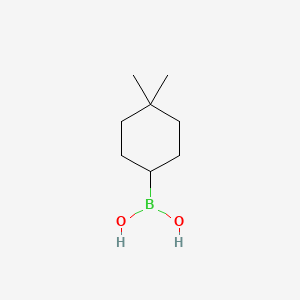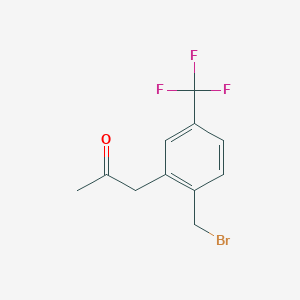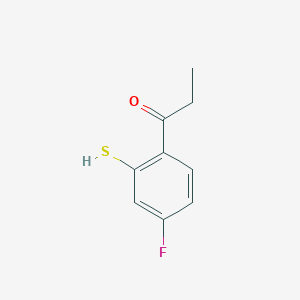
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is an organic compound with the molecular formula C20H23ClO4 and a molecular weight of 362.84722 This compound is known for its unique structural features, which include a benzyl ester group, a chloro-substituted acetic acid moiety, and ethoxy and isopropoxy substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate typically involves the esterification of 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and benzyl alcohol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Hydrolysis: 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid and benzyl alcohol.
Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the chloro, ethoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-chloro-2-(3-methoxy-4-isopropoxyphenyl)acetate
- Benzyl 2-chloro-2-(3-ethoxy-4-methoxyphenyl)acetate
- Benzyl 2-chloro-2-(3-ethoxy-4-tert-butoxyphenyl)acetate
Uniqueness
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is unique due to the specific combination of its substituents, which can impart distinct chemical and biological properties. The presence of both ethoxy and isopropoxy groups on the phenyl ring, along with the chloro-substituted acetic acid moiety, differentiates it from other similar compounds and may result in unique reactivity and applications .
Propiedades
Fórmula molecular |
C20H23ClO4 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
benzyl 2-chloro-2-(3-ethoxy-4-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C20H23ClO4/c1-4-23-18-12-16(10-11-17(18)25-14(2)3)19(21)20(22)24-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 |
Clave InChI |
MYSUTNCCKGJGIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(C(=O)OCC2=CC=CC=C2)Cl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


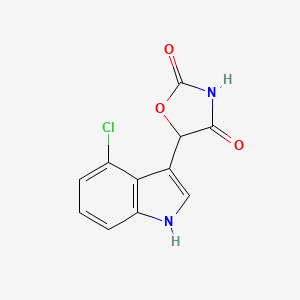
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)



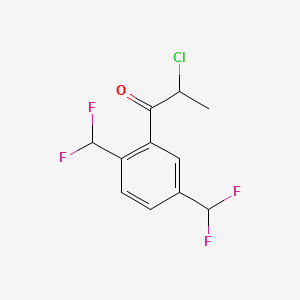
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)

